P-Methoxystilbene

Vue d'ensemble

Description

P-Methoxystilbene is a stilbenoid.

Mécanisme D'action

Target of Action

P-Methoxystilbene, a natural analogue of resveratrol, has been reported to be active against multiple targets associated with chronic disorders . It has an enhanced anticancer profile compared to resveratrol, exhibiting higher potency as shown by multiple reports describing an improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. Stilbenes, including this compound, modulate NF-κB, MAPK and JAK/STAT pathways, and reduce the transcription of inflammatory factors which result in maintenance of homeostatic conditions .

Biochemical Pathways

This compound affects various biochemical pathways. An artificial biosynthetic pathway in E. coli has been developed that produces methylated resveratrol analogues, such as this compound, from simple carbon sources . This pathway contains a series of codon-optimized O-methyltransferase genes from sorghum in addition to the resveratrol biosynthetic genes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Methylation of resveratrol, as in this compound, results in the enhancement of its bioavailability and bioactivity . Methylated resveratrol analogues exhibit better bioavailability as they are more easily transported into the cell and more resistant to degradation .

Result of Action

The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . These effects contribute to its enhanced anticancer profile compared to resveratrol .

Action Environment

The action of this compound can be influenced by environmental factors. In animal models of autoinflammatory diseases, the mode of application of stilbenes is important to their absorption and curative effects . This suggests that the environment in which this compound is administered can impact its action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

P-Methoxystilbene interacts with various biomolecules in biochemical reactions. It modulates pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of inflammatory factors . This results in the maintenance of homeostatic conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of human myeloid leukemia cells, inducing cell cycle arrest and apoptosis . It also reduces nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit the transcription of inflammatory factors by modulating NF-κB, MAPK, and JAK/STAT pathways .

Temporal Effects in Laboratory Settings

Over time, this compound exhibits changes in its effects in laboratory settings. It has been found to have a significant impact on the growth inhibition of colorectal cancer cells

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by plants through a series of enzymatic reactions

Activité Biologique

P-Methoxystilbene, a derivative of stilbene, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to the phenyl ring of stilbene. This modification influences its solubility, stability, and biological activity compared to its parent compound, resveratrol.

-

Cytotoxicity and Apoptosis Induction

A study evaluating the cytotoxic effects of various methoxy stilbenes, including this compound, demonstrated that these compounds induce apoptosis in human leukemia cells (HL-60 and THP-1). The research revealed that this compound significantly increased the levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-xl, suggesting that it promotes cell death through the intrinsic mitochondrial pathway . -

Cell Cycle Arrest

The same study indicated that this compound could cause cell cycle arrest at the G2/M phase in HL-60 cells. This was associated with an increase in p53 protein levels, a crucial regulator of the cell cycle and apoptosis . -

Inhibition of Aromatase Activity

Another investigation focused on the effects of methoxy stilbenes on breast cancer cells found that this compound inhibited aromatase activity, which is vital for estrogen biosynthesis. This inhibition was measured with an IC50 value around 85 µM, suggesting its potential role in hormone-dependent cancers .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 75 | Apoptosis via Bax/Bcl-xl ratio |

| THP-1 | 150 | Cell cycle arrest |

| MCF7 (Breast) | 16 | Aromatase inhibition |

| MDA-MB-231 (Breast) | 10 | Estrogen receptor modulation |

The data indicate that this compound exhibits varying degrees of cytotoxicity depending on the cancer cell type, with significant effects observed in both leukemic and breast cancer models.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of the NF-κB signaling pathway, which is crucial for mediating inflammatory responses. In vitro studies showed that this compound effectively inhibited firefly luciferase activity in a non-competitive manner, indicating its potential as an anti-inflammatory agent by modulating key signaling pathways .

Case Studies

-

Breast Cancer Prevention

A study highlighted the potential use of methoxy-stilbenes in preventing early stages of breast cancer development. The results suggested that these compounds could modulate estrogen metabolism and reduce proliferation in breast cancer cells . -

Oxidative Stress Alleviation

Research into coumarins derived from natural methoxystilbene indicated their role as alleviators of oxidative stress-related diseases. These findings suggest a broader therapeutic application for this compound derivatives beyond cancer treatment .

Applications De Recherche Scientifique

Anticancer Properties

Mechanisms of Action

P-Methoxystilbene has demonstrated notable anticancer properties through various mechanisms:

- Inhibition of Aromatase Activity : Studies have shown that this compound and its derivatives can inhibit aromatase activity, which is crucial for estrogen synthesis. This inhibition can lead to reduced levels of estradiol in cancer cells, particularly in breast cancer models such as MCF7 and MDA-MB-231 cell lines . The compound's effect on estrogen metabolism suggests its potential use in estrogen-dependent cancers.

- Cytotoxicity Against Cancer Cells : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been observed to reduce cell viability in MCF7 cells with an IC50 value of approximately 16 µM . The presence of methoxy groups appears to enhance its anticancer efficacy compared to unsubstituted stilbenes.

- Modulation of Key Proteins : this compound affects the expression of critical proteins involved in cancer progression. It has been reported to downregulate the expression of estrogen receptors (ERα) and cytochrome P450 enzymes involved in estrogen metabolism .

Photochemical Applications

Photochemical Reactivity

this compound is also utilized in photochemical studies due to its unique structural properties:

- Regioselective Reactions : The compound undergoes regioselective reactions under photochemical conditions, making it a valuable substrate for synthesizing complex organic molecules . Its photochemical behavior is being explored for applications in organic synthesis and materials science.

- Photosensitization : this compound has potential applications as a photosensitizer in photodynamic therapy (PDT), where light-activated compounds are used to produce reactive oxygen species that can selectively kill cancer cells .

Biological Activities

Biological Effects Beyond Cancer

Beyond its anticancer properties, this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases . This aspect makes it a candidate for further research into neuroprotective and cardioprotective therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .

Data Summary and Case Studies

Analyse Des Réactions Chimiques

Electrochemical Reactions and Cation Radical Behavior

Anodic oxidation of p-methoxystilbene generates cation radicals that exhibit distinct reactivity patterns depending on substituents and reaction conditions. Key findings include:

-

Intramolecular Cyclization : When ortho'-substituted groups (e.g., CH₂OH, CH₂NHR) are present, cation radicals undergo direct intramolecular reactions to form bisbenzopyrans or bisisoquinolines .

-

Carboxylic Acid Substituents : An ortho'-COOH group leads to bis-δ-lactone formation via intramolecular lactonization .

-

Competing Aromatic Substitution : Introducing a 3-methoxy group alongside the 4-methoxy substituent results in fused polycyclic products due to competing aromatic substitution reactions .

Table 1: Substituent-Directed Reactivity of p-Methoxystilbene Cation Radicals

| ortho'-Substituent | Product Formed | Yield (%) | Mechanism |

|---|---|---|---|

| CH₂OH | Bisbenzopyrans | High | Intramolecular cyclization |

| CH₂NHR | Bisisoquinolines | Moderate | Intramolecular cyclization |

| COOH | Bis-δ-lactones | >90 | Lactonization |

| 3-OMe + 4-OMe | Fused polycyclic aromatics | Variable | Aromatic substitution |

Photochemical Behavior

p-Methoxystilbene undergoes trans-cis photoisomerization under UV light, a hallmark of stilbenes. Cyclodextrin encapsulation modifies its photochemical stability and reaction pathways by restricting rotational freedom .

Key Observations :

-

Absorption Characteristics : Maximum absorption at 318 nm (in ethanol) .

-

Photoisomerization : The trans isomer predominates under ambient light, but irradiation promotes cis isomer formation .

Wittig Reaction

The Wittig reaction is a primary synthetic route for p-methoxystilbene derivatives:

-

Reagents : 4-Methoxybenzyltriphenylphosphonium halide + aryl aldehyde.

-

Selectivity : High trans-selectivity due to steric and electronic effects .

-

Example : Reaction of 4-methoxybenzyl chloride with benzaldehyde yields p-methoxystilbene with >90% trans configuration .

Perkin Reaction

This method produces 4,4′-disubstituted stilbenes but suffers from low yields (~30%) :

-

Conditions : Condensation of 4-methoxyphenylacetic acid with aromatic aldehydes.

-

Limitation : Competitive decarboxylation reduces efficiency .

Palladium-Catalyzed Coupling Reactions

p-Methoxystilbene participates in cross-coupling reactions:

-

Heck Reaction : Forms biaryl derivatives in ionic liquids using PdCl₂ as a catalyst .

-

Suzuki-Miyaura Coupling : Enables synthesis of extended π-conjugated systems for optoelectronic applications .

Biochemical Interactions

Methoxy-stilbene derivatives, including p-methoxystilbene analogs, modulate estrogen-related enzymes:

-

Aromatase (CYP19) Inhibition : 3MS (a trimethoxy analog) inhibits recombinant CYP19 with IC₅₀ = 85 µM .

-

Estradiol Reduction : Methoxy-stilbenes reduce estradiol levels in cell cultures, suggesting anti-estrogenic activity .

Table 2: Enzyme Inhibition by Methoxy-Stilbenes

| Compound | Target Enzyme | IC₅₀ (µM) | Effect on Estradiol Levels |

|---|---|---|---|

| 3MS | CYP19 | 85 | Significant reduction |

| 5MS | CYP19 | >100 | Moderate reduction |

Oxidative Stability and Degradation

Propriétés

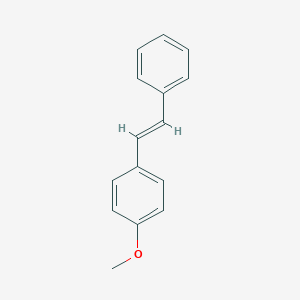

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of p-methoxystilbene in lignin degradation studies?

A1: this compound serves as a model compound representing a structural motif found in lignin, a complex polymer in plant cell walls. [] Researchers use it to study the degradation pathways of lignin, particularly in the presence of alkaline hydrogen peroxide. The methoxy group on the aromatic ring of this compound mimics the electron-donating substituents present in lignin. Studies have shown that this compound reacts with hydrogen peroxide at alkaline pH, with increased reactivity observed at lower pH values. This reactivity is attributed to a nucleophilic displacement on the oxygen of undissociated hydrogen peroxide by the electron-rich this compound molecule. [] This interaction provides insights into the mechanisms involved in lignin breakdown by peroxide-based systems.

Q2: How can this compound be used in organic synthesis?

A2: this compound can be employed as a starting material in the synthesis of various nitrogen-containing heterocycles. [] Researchers have utilized photoamination reactions, where this compound reacts with different amines in the presence of dicyanobenzene and UV light, to yield benzylisoquinoline derivatives. [] These derivatives are then further reacted using reagents like boron trifluoride or triflic acid to produce more complex structures like isopavines and aporphines. [] These nitrogen-containing compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.